Cas no 2648972-37-4 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid)

2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyridine-based backbone and a sterically hindered 2-methylbutanoic acid moiety, which can influence peptide conformation and stability. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained or modified residues into peptide sequences, enhancing resistance to enzymatic degradation. Its design facilitates efficient coupling while minimizing racemization risks, making it a valuable building block for advanced peptide research and therapeutic development.
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid structure
2648972-37-4 structure
Product Name:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid
CAS No:2648972-37-4
MF:C26H25N3O5
MW:459.493806600571
CID:6012761
PubChem ID:165812425
Update Time:2025-06-08

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid
    • 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methylbutanoic acid
    • 2648972-37-4
    • EN300-1507922
    • Inchi: 1S/C26H25N3O5/c1-3-26(2,24(31)32)29-23(30)22-21(13-8-14-27-22)28-25(33)34-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-14,20H,3,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: MVDSWCDHHJHPNL-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CN=C1C(NC(C(=O)O)(C)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 459.17942091g/mol
  • Monoisotopic Mass: 459.17942091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 739
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 118Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid Pricemore >>

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Additional information on 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid

Introduction to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid (CAS No. 2648972-37-4)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid (CAS No. 2648972-37-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Fmoc-protected amino acid derivative, is characterized by its unique structural features, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino pyridine moiety, and a methylbutanoic acid functional group. These structural elements contribute to its potential applications in the synthesis of peptides and other bioactive molecules.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild basic conditions and its ability to prevent unwanted side reactions. The presence of the Fmoc group in 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid ensures that the amino group remains protected during synthetic manipulations, allowing for precise control over the sequence and purity of the final product.

The amino pyridine moiety is another key feature of this compound. Pyridine derivatives are known for their biological activity and have been extensively studied for their potential therapeutic applications. The combination of the pyridine ring with the Fmoc protecting group and the methylbutanoic acid functional group makes this compound a valuable building block for the synthesis of novel peptides and small molecules with potential therapeutic properties.

Recent research has highlighted the importance of Fmoc-protected amino acid derivatives in the development of new drugs and therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid can be used to enhance the solubility and bioavailability of peptides, thereby improving their therapeutic efficacy. This is particularly relevant in the context of developing treatments for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

In addition to its potential therapeutic applications, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid has also been explored for its use in diagnostic tools and imaging agents. The unique chemical properties of this compound make it suitable for conjugation with various biomolecules, such as antibodies and nanoparticles, which can be used to target specific cells or tissues in vivo. This has significant implications for early disease detection and personalized medicine.

The synthesis of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid typically involves several steps, including the protection of the amino group with the Fmoc group, the formation of the pyridine ring, and the introduction of the methylbutanoic acid functional group. Each step requires careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and microwave-assisted synthesis, have been employed to improve the efficiency and scalability of these processes.

The characterization of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid is typically performed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about the structure and purity of the compound, which is crucial for its use in pharmaceutical research.

In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid (CAS No. 2648972-37-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal building block for the synthesis of bioactive molecules with diverse applications in drug development, diagnostics, and imaging. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in modern chemical biology.

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